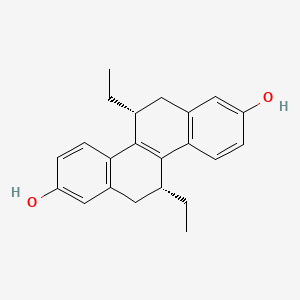

rel-(R,R)-THC

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASYAWHPJCQLSW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040749, DTXSID501017647 | |

| Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221368-54-3, 138090-06-9 | |

| Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to rel-(R,R)-THC: Core Properties and Characteristics

Disclaimer: The compound rel-(R,R)-THC refers to (R,R)-Tetrahydrochrysene , a synthetic, non-steroidal selective estrogen receptor modulator. It is fundamentally different from Tetrahydrocannabinol (THC), the psychoactive component of cannabis. This guide pertains exclusively to (R,R)-Tetrahydrochrysene.

This technical guide provides a comprehensive overview of the core properties, pharmacological characteristics, and experimental methodologies related to (R,R)-Tetrahydrochrysene, designed for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

(R,R)-Tetrahydrochrysene, denoted as (R,R)-THC, is a chiral molecule with a rigid tetracyclic structure. It is a valuable research tool due to its unique and potent subtype-selective activity on estrogen receptors.

Chemical and Physical Data

The fundamental chemical and physical properties of (R,R)-Tetrahydrochrysene are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | [1] |

| Synonyms | (R,R)-THC, (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | [1] |

| CAS Number | 138090-06-9 | [1] |

| Molecular Formula | C₂₂H₂₄O₂ | [1] |

| Molecular Weight | 320.43 g/mol | [1] |

| Melting Point | >189°C (with decomposition) | |

| Boiling Point | 519.0 ± 50.0 °C (Predicted) | |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |

| pKa | 10.27 ± 0.60 (Predicted) | |

| Solubility | DMSO: 20 mg/mL | |

| Appearance | Tan solid | |

| InChI Key | MASYAWHPJCQLSW-ZIAGYGMSSA-N | [1] |

| SMILES | CC[C@@H]1Cc2cc(O)ccc2C2=C1c1ccc(cc1C[C@H]2CC)O | [1] |

Pharmacological Profile

(R,R)-THC is distinguished by its dual and opposing activities on the two main estrogen receptor (ER) subtypes. It is an agonist at ERα and a complete, silent antagonist at ERβ.[2][3] This selective modulation makes it a powerful tool for dissecting the distinct physiological roles of ERα and ERβ. Its enantiomer, (S,S)-THC, acts as an agonist on both receptor subtypes.[2][4]

| Parameter | ERα | ERβ | Reference(s) |

| Activity | Agonist | Antagonist | [2] |

| Binding Affinity (Ki) | 9.0 nM | 3.6 nM | |

| Receptor Binding Preference | - | ~4-fold vs. ERα | [2] |

| Relative Binding Affinity vs. (S,S)-THC | - | 20-fold higher | [2][4] |

Mechanism of Action and Signaling Pathways

(R,R)-THC exerts its effects by directly binding to the ligand-binding domain (LBD) of estrogen receptors. The differential pharmacology arises from its ability to induce distinct conformational changes in ERα and ERβ, leading to opposite transcriptional outcomes.

-

On ERα (Agonism): Binding of (R,R)-THC induces a conformational change in the ERα LBD that facilitates the recruitment of coactivator proteins. This receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.

-

On ERβ (Antagonism): In contrast, when (R,R)-THC binds to the ERβ LBD, it stabilizes a conformation that prevents the association of coactivator proteins.[3] This "passive antagonism" mechanism blocks the receptor from initiating gene transcription, even in the presence of endogenous estrogens.[1][3]

Experimental Protocols

The characterization of (R,R)-THC relies on standard pharmacological assays to determine receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay (Receptor Affinity)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, allowing for the determination of the inhibitor constant (Ki).

Methodology:

-

Receptor Preparation: Prepare cytosol containing estrogen receptors from rat uteri or use purified recombinant human ERα or ERβ.

-

Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of (R,R)-THC.

-

Separation: Separate receptor-bound from free radioligand via rapid filtration through glass-fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of (R,R)-THC. Calculate the IC₅₀ (the concentration that inhibits 50% of binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay (Functional Activity)

This cell-based assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Methodology:

-

Cell Culture: Use a cell line (e.g., HeLa, HEK293, or T47D) that has been stably transfected with two plasmids: one expressing either human ERα or ERβ, and a reporter plasmid containing an ERE linked to a luciferase gene.

-

Treatment: Plate the cells and treat them with increasing concentrations of (R,R)-THC. To test for antagonist activity, co-treat cells with a known ER agonist (like 17β-estradiol) and (R,R)-THC.

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase protein expression.

-

Lysis and Measurement: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot luminescence against the (R,R)-THC concentration to generate a dose-response curve and determine the EC₅₀.

-

Antagonist Mode: Plot the inhibition of agonist-induced luminescence against the (R,R)-THC concentration to determine the IC₅₀.

-

Synthesis and Analytical Methods

Chemical Synthesis

The synthesis of (R,R)-Tetrahydrochrysene and other related ligands was developed by the Katzenellenbogen group.[5] A key strategy involves:

-

Acyloin Condensation: An enantiomerically pure α-alkyl-β-arylpropionic ester undergoes an acyloin condensation to form a key cyclic intermediate.

-

Double Cyclization: The intermediate is then subjected to a Lewis acid-mediated double cyclization, which constructs the tetracyclic chrysene core with high enantio- and diastereoselectivity.

-

Purification: The final product is purified using chromatographic techniques to isolate the desired (R,R) enantiomer.

Analytical Methods

To ensure enantiomeric purity and for quantification in various matrices, chromatographic methods are essential.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate the (R,R)-THC and (S,S)-THC enantiomers and quantify their respective amounts.

-

Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used for this type of separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is suitable for detection, typically set at a wavelength where the chrysene core exhibits strong absorbance (e.g., ~280 nm).

-

Quantification: Quantification is achieved by integrating the peak area of each enantiomer and comparing it to a calibration curve generated from standards of known concentration.

References

- 1. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 2. Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 5. Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rel-(R,R)-Tetrahydrochrysene: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of rel-(R,R)-Tetrahydrochrysene [rel-(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol], a pivotal molecule in the study of estrogen receptor (ER) biology. It is a nonsteroidal estrogen receptor modulator with a unique pharmacological profile, acting as a potent and selective antagonist of Estrogen Receptor β (ERβ) while simultaneously being an agonist for Estrogen Receptor α (ERα).[1] This document details the seminal findings that established its distinct activity, presents available quantitative data on its receptor binding and transcriptional activity, and outlines the stereoselective synthetic route to this important research tool. Detailed experimental protocols derived from key publications are provided, alongside visualizations of the synthetic workflow and its mechanism of action at the receptor level.

Discovery and Pharmacological Profile

The discovery of rel-(R,R)-Tetrahydrochrysene (THC) emerged from research focused on identifying novel, nonsteroidal ligands with selective activities for the two estrogen receptor subtypes, ERα and ERβ.

A Novel Ligand with Subtype-Selective Activity

In 1999, a study by Sun et al. reported the identification of a racemic tetrahydrochrysene derivative as a compound with a remarkable and previously unseen pharmacological profile.[1] While an agonist at ERα, the racemic mixture was found to be a complete antagonist at ERβ.[1] Further investigation revealed that this antagonist activity was specifically associated with the (R,R)-enantiomer.[1] The (S,S)-enantiomer, in contrast, was found to be an agonist at both ERα and ERβ.[1]

Structural Basis of Antagonism

The structural basis for the unique "passive antagonism" of ERβ by (R,R)-THC was elucidated by Shiau et al. in 2002.[2][3] Through X-ray crystallography, they demonstrated that (R,R)-THC stabilizes a conformation of the ERβ ligand-binding domain (LBD) that prevents the association of transcriptional coactivators, a crucial step for receptor activation.[2][3] Conversely, when bound to the ERα LBD, it induces a conformation that permits coactivator binding, leading to agonistic activity.[2][3]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the receptor binding affinity and transcriptional activity of rel-(R,R)-Tetrahydrochrysene and its enantiomer.

| Compound | Receptor | Relative Binding Affinity (RBA, %)a |

| (R,R)-Tetrahydrochrysene | ERα | 3 |

| ERβ | 9 | |

| (S,S)-Tetrahydrochrysene | ERα | 4 |

| ERβ | 0.4 |

aRelative binding affinity compared to estradiol (100%). Data extracted from Sun et al., 1999.

| Compound | Receptor | Transcriptional Activity | EC50 / IC50 (nM)b |

| (R,R)-Tetrahydrochrysene | ERα | Agonist | ~1 |

| ERβ | Antagonist | ~0.3 | |

| (S,S)-Tetrahydrochrysene | ERα | Agonist | ~1 |

| ERβ | Agonist | ~3 |

bApproximate values for potency in transactivation assays. Data extracted from Sun et al., 1999.

Synthesis of rel-(R,R)-Tetrahydrochrysene

The enantioselective synthesis of rel-(R,R)-Tetrahydrochrysene was developed to provide access to the specific enantiomer responsible for the unique ERβ antagonist activity. The key steps in the synthesis reported by Meyers et al. (1999) are an acyloin condensation of enantiomerically pure α-alkyl-β-arylpropionic esters, followed by a Lewis acid-mediated double cyclization.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for rel-(R,R)-Tetrahydrochrysene.

Experimental Protocols

The following are conceptual experimental protocols for the key synthetic steps, based on the published literature. For precise, validated protocols, consultation of the original publication by Meyers et al. (1999) is mandatory.

Step 1: Acyloin Condensation of Methyl (R)-3-(4-methoxyphenyl)-2-propylpropanoate

-

Objective: To form the key acyloin intermediate through reductive coupling of the chiral ester.

-

Reagents and Conditions:

-

Methyl (R)-3-(4-methoxyphenyl)-2-propylpropanoate

-

Sodium metal dispersion in toluene

-

Chlorotrimethylsilane (TMSCl)

-

Inert atmosphere (Argon or Nitrogen)

-

Reflux temperature

-

-

Procedure Outline:

-

A flask equipped with a reflux condenser and under an inert atmosphere is charged with dry toluene and sodium metal. The mixture is heated to reflux to create a fine dispersion of sodium.

-

A solution of the chiral ester and chlorotrimethylsilane in dry toluene is added dropwise to the refluxing sodium dispersion.

-

The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is cooled, and the excess sodium is quenched carefully.

-

The silylated enediol intermediate is hydrolyzed by the addition of dilute acid.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude acyloin product is purified by column chromatography.

-

Step 2: Lewis Acid-Mediated Double Cyclization and Demethylation

-

Objective: To construct the tetracyclic chrysene core and deprotect the hydroxyl groups.

-

Reagents and Conditions:

-

Acyloin intermediate from Step 1

-

Lewis acid (e.g., SnCl4 or BF3·OEt2) in a chlorinated solvent (e.g., dichloromethane) at low temperature.

-

Boron tribromide (BBr3) for demethylation.

-

-

Procedure Outline:

-

The purified acyloin is dissolved in dry dichloromethane and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A solution of the Lewis acid in dichloromethane is added dropwise.

-

The reaction is stirred at low temperature and allowed to warm to room temperature slowly.

-

The reaction is quenched, and the product is extracted, washed, dried, and concentrated.

-

The crude cyclized product is dissolved in dry dichloromethane and cooled.

-

A solution of boron tribromide is added, and the reaction is stirred until demethylation is complete.

-

The reaction is quenched, and the final product is extracted, purified by column chromatography, and characterized.

-

Signaling Pathway Visualization

The differential effects of rel-(R,R)-Tetrahydrochrysene on ERα and ERβ can be visualized as follows:

Caption: Differential signaling of this compound on ERα and ERβ.

Conclusion

rel-(R,R)-Tetrahydrochrysene stands as a landmark discovery in the field of estrogen receptor modulation. Its unique profile as an ERβ-selective antagonist and ERα agonist has provided an invaluable chemical tool for dissecting the distinct physiological roles of the two estrogen receptor subtypes. The asymmetric synthesis of this compound has enabled detailed pharmacological studies and continues to be a cornerstone for the design of new, more selective estrogen receptor modulators for therapeutic applications. This guide provides a foundational understanding of the discovery and synthesis of this important molecule, intended to support further research and development in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Philip S. Protoghese Medicinal Chemistry Lectureship: Addressing the “Core Issue” in the Design of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Δ⁹-THC and Estrogen Receptor Signaling

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydrocannabinol on Estrogen Receptors

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Tetrahydrocannabinol (THC) on estrogen receptors (ERs). It is intended for researchers, scientists, and drug development professionals. For clarity, it is important to address the nomenclature of "THC." While the user specified "rel-(R,R)-THC," this term is ambiguous. It can refer to (R,R)-Tetrahydrochrysene, a synthetic, non-steroidal ligand that acts as an agonist at ERα and an antagonist at ERβ.[1][2] However, the vast body of research concerning THC and estrogen receptors focuses on Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[3][4][5][6][7][8][9][10] This guide will primarily focus on the actions of Δ⁹-THC, as its interactions with the endocrine system are of significant interest in both toxicological and therapeutic contexts.[11][12]

Current evidence indicates that Δ⁹-THC does not exert its effects through direct binding to the classical nuclear estrogen receptors, ERα and ERβ.[4][7][13][14] Instead, it modulates estrogen signaling through an indirect mechanism, primarily by upregulating the expression of ERβ.[4][5][6][7][8][9] ERβ is a known repressor of ERα activity. By increasing the levels of ERβ, Δ⁹-THC effectively antagonizes the proliferative signals mediated by 17β-estradiol (E2) through ERα.[4][5] This anti-estrogenic activity has been observed to suppress the proliferation of ERα-positive breast cancer cells.[4][5][10]

The effects of Δ⁹-THC on estrogen receptor signaling are also intertwined with the cannabinoid receptors, CB1 and CB2. In placental tissue, the upregulation of ERα and aromatase by Δ⁹-THC was shown to be dependent on the activation of CB1 and CB2 receptors.[15][16] This suggests that the endocannabinoid system plays a crucial role in mediating the endocrine-disrupting effects of Δ⁹-THC.

Furthermore, some studies suggest a potential role for the G protein-coupled estrogen receptor (GPER), also known as GPR30, in the interplay between cannabinoids and estrogen.[17][18] However, the direct interaction of Δ⁹-THC with GPER is not well-established.

Signaling Pathway of Δ⁹-THC's Anti-Estrogenic Action

The following diagram illustrates the proposed signaling cascade initiated by Δ⁹-THC, leading to the inhibition of ERα-mediated gene expression.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of Δ⁹-THC on estrogen receptor signaling.

Table 1: Effect of Δ⁹-THC on Cell Proliferation

| Cell Line | Treatment | Concentration | Effect | Reference |

| MCF-7 | Δ⁹-THC | 1 µM - 50 µM | Suppresses E2-induced cell proliferation | [4] |

| MCF-7 | Δ⁹-THC | 14 µM | Inhibited overall cell growth and proliferation | [5] |

| MCF-7 | Δ⁹-THC | Not specified | Antagonized 17β-estradiol-induced proliferation | [5][10] |

Table 2: Effect of Δ⁹-THC on Gene and Protein Expression

| Target | Cell Line/Tissue | Treatment | Effect | Reference |

| ERβ mRNA | MCF-7 | Δ⁹-THC | Concentration-dependent upregulation | [9] |

| ERβ Protein | MCF-7 | Δ⁹-THC | Upregulation | [4][9] |

| Aromatase | Placental explants | Δ⁹-THC | Upregulation | [15][16] |

| ERα | Placental explants | Δ⁹-THC | Upregulation | [15][16] |

Table 3: Estrogen Receptor Binding Affinity of THC

| Compound | Receptor | Binding Affinity | Conclusion | Reference |

| Δ⁹-THC | Estrogen Receptor | No significant competition with estradiol | Does not bind directly to the estrogen receptor | [4][7][14] |

| Δ⁹-THC | Estrogen Receptor | Weak competitor for binding | Suggests a primary estrogenic effect at the receptor level | [13] |

| Cannabidiol | Estrogen Receptor | Binding evident only at very high concentrations | Minimal direct interaction | [19] |

Note: There are conflicting reports on the direct binding of Δ⁹-THC to the estrogen receptor, with the majority of recent evidence suggesting no direct interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Δ⁹-THC on estrogen receptors.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine if a test compound competes with a radiolabeled ligand for binding to the estrogen receptor.

Experimental Workflow:

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley).[20][21]

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[20]

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.[20]

-

Protein concentration of the cytosol is determined.[21]

-

-

Binding Assay:

-

A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with varying concentrations of the test compound (e.g., Δ⁹-THC).[20]

-

Incubations are typically carried out at 4°C for a sufficient time to reach equilibrium.[18]

-

Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.[20]

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by adding a slurry of hydroxylapatite (HAP) or by dextran-coated charcoal, which binds the free radioligand.[20]

-

The mixture is centrifuged to pellet the HAP or charcoal.

-

-

Quantification:

-

The radioactivity in the supernatant (bound ligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow:

Protocol:

-

Cell Culture:

-

MCF-7 cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[22]

-

-

Treatment:

-

MTT Addition:

-

Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[24]

-

-

Data Acquisition:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[23]

-

The absorbance is directly proportional to the number of viable cells.

-

Quantitative Real-Time RT-PCR (RT-qPCR)

This technique is used to measure the expression levels of specific genes, such as ERβ and other estrogen-responsive genes.

Experimental Workflow:

Protocol:

-

Cell Treatment and RNA Extraction:

-

Cells (e.g., MCF-7) are treated with Δ⁹-THC or vehicle for a specified time.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).[25]

-

-

cDNA Synthesis:

-

Quantitative PCR:

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for the target and reference genes.

-

The relative expression of the target gene is calculated using a method such as the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to the control group.

-

Conclusion

The mechanism of action of Δ⁹-THC on estrogen receptors is complex and appears to be primarily indirect. By upregulating ERβ, Δ⁹-THC can antagonize the proliferative effects of estrogen mediated by ERα, a pathway of significant interest for its potential therapeutic implications in hormone-sensitive cancers. The involvement of cannabinoid receptors underscores the intricate cross-talk between the endocannabinoid and endocrine systems. Further research is warranted to fully elucidate the signaling networks involved and to explore the therapeutic potential of targeting these pathways. The distinction between the effects of cannabis-derived Δ⁹-THC and synthetic ligands like (R,R)-Tetrahydrochrysene is crucial for advancing our understanding and for the development of targeted therapies.

References

- 1. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Δ9-Tetrahydrocannabinol Disrupts Estrogen-Signaling through Up-Regulation of Estrogen Receptor β (ERβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Complex Interplay between Endocannabinoid System and the Estrogen System in Central Nervous System and Periphery [mdpi.com]

- 7. Δ9-Tetrahydrocannabinol targeting estrogen receptor signaling: the possible mechanism of action coupled with endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Δ(9)-Tetrahydrocannabinol disrupts estrogen-signaling through up-regulation of estrogen receptor β (ERβ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cybermedlife.eu [cybermedlife.eu]

- 11. The effects of cannabinoids on the endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medcentral.com [medcentral.com]

- 13. Competition of delta 9-tetrahydrocannabinol with estrogen in rat uterine estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. delta9-Tetrahydrocannabinol and 17beta-estradiol bind to different macromolecules in estrogen target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. realmofcaring.org [realmofcaring.org]

- 16. The Cannabinoid Delta-9-tetrahydrocannabinol Disrupts Estrogen Signaling in Human Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The different role of G-protein-coupled receptor 30 (GPR30) in the interaction effects of marijuana and estradiol on spatial learning and memory at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Marijuana: interaction with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. epa.gov [epa.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative real-time RT-PCR analysis of eight novel estrogen-regulated genes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

Initial in vitro studies of rel-(R,R)-THC

An In-Depth Technical Guide on the Initial in vitro Studies of rel-(R,R)-THC

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial in vitro studies of rel-(R,R)-tetrahydrocannabinol, commonly referred to as (±)-cis-Δ⁹-tetrahydrocannabinol. This document synthesizes available data on the binding affinity, functional activity, and enzymatic inhibition of the individual enantiomers that constitute this racemic mixture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts. It is critical to distinguish this compound, a cannabinoid, from (R,R)-Tetrahydrochrysene, a selective estrogen receptor modulator that is also sometimes abbreviated as (R,R)-THC. This guide focuses exclusively on the cannabinoid stereoisomer.

Pharmacological Profile of this compound Enantiomers

Recent research has elucidated the distinct pharmacological profiles of the two enantiomers that comprise this compound: (-)-Δ⁹-cis-THC and (+)-Δ⁹-cis-THC. The in vitro activity of the racemic mixture is primarily, if not exclusively, attributable to the (-)-enantiomer.

Binding Affinity at Cannabinoid Receptors

Studies have shown that the two enantiomers possess significantly different affinities for the cannabinoid receptors CB1 and CB2. The (-)-Δ⁹-cis-THC enantiomer is responsible for the cannabinoid receptor binding of the racemic mixture, while the (+)-Δ⁹-cis-THC enantiomer is reportedly inactive[1]. The binding affinity of (-)-Δ⁹-cis-THC is approximately ten times lower than that of the well-known psychoactive isomer, (-)-Δ⁹-trans-THC[1].

Table 1: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Relative Potency Comparison |

| (-)-Δ⁹-cis-THC | CB1 | ~10x lower than (-)-Δ⁹-trans-THC | Partial Agonist[2][3][4][5] |

| CB2 | ~10x lower than (-)-Δ⁹-trans-THC | Partial Agonist[2][3][4][5] | |

| (+)-Δ⁹-cis-THC | CB1 | Inactive | - |

| CB2 | Inactive | - |

Note: Specific Ki values were not detailed in the reviewed literature abstracts; the data reflects relative affinities.

Functional Activity at Cannabinoid Receptors

In vitro functional assays have characterized (-)-Δ⁹-cis-THC as a partial agonist at cannabinoid receptors[2][3][4][5]. This suggests that while it binds to and activates the receptors, it elicits a submaximal response compared to a full agonist. The racemic mixture, (±)-Δ⁹-cis-THC, has been reported to be about 20-fold less potent than (-)-Δ⁹-trans-THC in mouse models of cannabinoid activity[1][2].

Table 2: Functional Activity Summary

| Compound | Assay Type | Receptor | Activity | Efficacy |

| (-)-Δ⁹-cis-THC | Functional Assays | CB1, CB2 | Partial Agonist | Lower than (-)-Δ⁹-trans-THC |

| (±)-Δ⁹-cis-THC | In vivo behavioral assay | Cannabinoid Receptors | Mild Depressor | ~20-fold less potent than (-)-Δ⁹-trans-THC[1][2] |

Inhibition of Endocannabinoid Degrading Enzymes

The (-)-Δ⁹-cis-THC enantiomer has also been evaluated for its effect on the primary enzymes responsible for the degradation of endocannabinoids. It was found to be a mild inhibitor of these enzymes, with a profile similar to that of (-)-Δ⁹-trans-THC[1]. The reported IC50 values are generally higher than the concentrations typically achieved in vivo following cannabis consumption, suggesting this may not be a primary mechanism of action at physiological doses[1].

Table 3: Inhibition of Endocannabinoid Hydrolytic Enzymes

| Compound | Enzyme Target | Inhibitory Activity |

| (-)-Δ⁹-cis-THC | FAAH, MAGL, ABHD6, ABDH12 | Mild Inhibitor[1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize cannabinoid ligands like this compound.

Cannabinoid Receptor Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for cannabinoid receptors.

-

Membrane Preparation:

-

HEK-293 cells (or other suitable cell lines) stably expressing human CB1 or CB2 receptors are cultured and harvested.

-

Cells are washed with phosphate-buffered saline (PBS) and scraped into an ice-cold hypotonic buffer (e.g., 5 mM Tris–HCl, 2 mM EDTA, pH 7.4)[6].

-

The cell suspension is homogenized using a Polytron or similar device and centrifuged at high speed (e.g., 40,000 x g) for 30 minutes[6].

-

The resulting membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4)[6]. Protein concentration is determined using a BCA or Bradford assay.

-

-

Competition Binding Assay:

-

A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2) is used.

-

Increasing concentrations of the unlabeled test compound (e.g., (-)-Δ⁹-cis-THC) are added to wells of a 96-well plate.

-

A fixed amount of the membrane preparation is added to each well.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled cannabinoid ligand (e.g., 1 µM WIN 55,212-2)[6].

-

The plate is incubated, typically for 60-120 minutes at 30-37°C[6][7].

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site or two-site competition model.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (binding affinity) is calculated from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors, such as CB1 and CB2, by an agonist.

-

Assay Setup:

-

The assay is performed with the same membrane preparations as the binding assay.

-

Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

-

Basal activity is measured in the absence of the agonist, and maximal stimulation is often determined using a known full agonist (e.g., CP55,940).

-

-

Incubation and Termination:

-

The reaction mixture is incubated at 30°C for 60-90 minutes.

-

The assay is terminated by rapid filtration, similar to the binding assay.

-

-

Data Analysis:

-

The amount of [³⁵S]GTPγS bound to the G-proteins (which is proportional to receptor activation) is quantified by scintillation counting.

-

Data are plotted as a percentage of maximal stimulation versus the log of the agonist concentration.

-

EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by non-linear regression.

-

Visualizations

Experimental Workflow for in vitro Characterization

Caption: Workflow for in vitro characterization of cannabinoid ligands.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified CB1/CB2 receptor signaling cascade.

References

- 1. Frontiers | Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. Δ9- cis-Tetrahydrocannabinol: Natural Occurrence, Chirality, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of rel-(R,R)-THC: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of rel-(R,R)-THC (a racemic mixture of (6aR,10aR)-Δ⁹-THC and (6aS,10aS)-Δ⁹-THC). Understanding these core physicochemical properties is paramount for the successful development of robust and efficacious pharmaceutical products. This document collates available data, details relevant experimental methodologies, and visualizes key pathways to support formulation development, analytical method validation, and stability study design.

A Note on Stereochemistry: The majority of publicly available research has been conducted on Δ⁹-tetrahydrocannabinol (Δ⁹-THC) without specifying the stereoisomers, or on the naturally occurring (-)-trans-Δ⁹-THC ((6aR,10aR)-Δ⁹-THC), which is also available as the synthetic pharmaceutical, Dronabinol. Specific data for the racemic mixture, this compound, is limited. As enantiomers exhibit identical physical and chemical properties in an achiral environment, the data presented herein for Δ⁹-THC and Dronabinol is considered a reasonable approximation for the behavior of this compound. This assumption should be validated with specific studies for any drug development program.

Solubility Data

This compound is a highly lipophilic molecule with very low aqueous solubility, a critical challenge in the development of bioavailable formulations.[1] Its solubility is significantly higher in organic solvents and lipid-based excipients.

Solubility in Various Solvents

The following table summarizes the solubility of Δ⁹-THC in a range of common solvents. This data is essential for developing extraction, purification, and formulation strategies.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | ~2.8 mg/L | 23 | Very low aqueous solubility.[2] |

| Ethanol | > 1 g/mL | Not Specified | Highly soluble.[3] |

| Methanol | 1000 µg/mL | Not Specified | High solubility. |

| Acetone | > 1 g/mL | Not Specified | Highly soluble.[2] |

| Propylene Glycol | Moderate | Not Specified | Often used in combination with other solvents to improve solubility.[4] |

| Glycerol | 1 part in 3 parts | Not Specified | Soluble.[2] |

| Fixed Oils (e.g., Sesame Oil) | Soluble | Not Specified | Good solubility in non-polar lipid environments.[2] |

| 0.15 M Sodium Chloride | 0.77 mg/L | 23 | Salting-out effect reduces solubility compared to pure water.[2] |

Solubility in Pharmaceutical Excipients

For the development of oral and topical dosage forms, understanding the solubility in pharmaceutical excipients is crucial. Lipid-based formulations are a common approach to enhance the oral bioavailability of poorly water-soluble drugs like THC.[1]

| Excipient Class | Excipient Name | Solubility (mg/g) |

| Liquid Lipids | Transcutol P, Labrasol, Labrafil M, Capryol PGMC, Labrafac Lipophile | 421 - 500 |

| Solid Lipids | Not specified | 250 - 750 |

Data from a study on Δ⁹-THC solubility in lipidic excipients.

Stability Data

The stability of this compound is a critical quality attribute that can be affected by several environmental factors, including heat, light, oxygen, and pH.[5] Degradation can lead to a loss of potency and the formation of impurities, such as cannabinol (CBN), which has different pharmacological properties.[6]

Factors Affecting Stability

The primary degradation pathways of THC involve oxidation and isomerization.[7]

-

Heat: Elevated temperatures accelerate the degradation of THC. Significant degradation can occur at temperatures above 21°C (70°F), with the rate increasing rapidly above 38°C (100°F).[6][8] Long-term exposure to high temperatures promotes the conversion of THC to CBN.[9]

-

Light: Exposure to UV light, particularly direct sunlight, is a major factor in THC degradation.[6] It catalyzes the oxidation of THC to CBN.[5]

-

Oxygen: Oxidation is a primary degradation pathway for THC.[6] The presence of oxygen leads to the formation of CBN and other oxidative byproducts.[7]

-

pH: THC is readily degraded in acidic solutions.[10] Under acidic conditions, CBD can cyclize to form Δ⁹-THC and the more thermodynamically stable Δ⁸-THC.[7]

Stability in Different Conditions

The following table summarizes the stability of Δ⁹-THC under various storage conditions.

| Condition | Matrix | Duration | Temperature | Observations |

| Room Temperature | Blood | 2 months | Room Temp | Significant decrease in THC concentration.[11] |

| Room Temperature | Blood | 6 months | Room Temp | ~90% decrease in THC concentration.[11] |

| Refrigerated | Blood/Plasma | 4 months | 4°C | No statistically significant changes.[11] |

| Frozen | Blood/Plasma | 4 months | -10°C | No statistically significant changes.[11] |

| Alcoholic Solution (50%) | Alcohol | 40 days | 5°C | ~10% loss of Δ⁹-THC.[10] |

| Alcoholic Solution (50%) | Alcohol | 40 days | 22°C | Greater deterioration than at 5°C.[10] |

| Various Vegetable Oils | Oil | 90 days | 4°C and 30°C | Generally stable, with some variability between oils.[12] |

Experimental Protocols

Accurate and reproducible data on solubility and stability rely on well-defined experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Protocol: Forced Degradation Study

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents or formulations.

-

Stress Conditions: The samples are exposed to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: e.g., 80°C for 48 hours (in solid state and in solution).

-

Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to quantify the remaining this compound and detect any degradation products.

Visualizations

Degradation Pathways

The degradation of Δ⁹-THC primarily leads to the formation of Cannabinol (CBN) through oxidation, and can also isomerize to Δ⁸-THC under acidic conditions.

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Study

A typical workflow for conducting a forced degradation study is outlined below.

Caption: Workflow for a forced degradation study of this compound.

Chiral Separation of THC Enantiomers

For a racemic mixture like this compound, it is crucial to employ analytical methods that can separate the enantiomers to assess if stereochemical conversion or differential degradation occurs.

Caption: Logical workflow for the chiral separation of THC enantiomers.

References

- 1. Physiochemical properties, solubility, and protein binding of delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Tincture of cannabis - Wikipedia [en.wikipedia.org]

- 4. FR3062303A1 - VAPORIZABLE LIQUID FORMULATION COMPRISING AT LEAST ONE DIOL AND AT LEAST ONE CANNABINOID COMPOUND - Google Patents [patents.google.com]

- 5. broughton-group.com [broughton-group.com]

- 6. rootsciences.com [rootsciences.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Understanding Temperature Impact on THC Degradation [planacan.io]

- 9. lunatechequipment.com [lunatechequipment.com]

- 10. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of rel-(R,R)-THC: A Data-Deficient Landscape

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of data regarding the preliminary toxicity screening of rel-(R,R)-THC, also known as (R,R)-Tetrahydrochrysene. Therefore, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and visualizations as requested is not feasible at this time.

The compound specified, this compound, is chemically distinct from the more commonly known Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.

Distinguishing this compound from Δ⁹-THC

-

This compound ((R,R)-Tetrahydrochrysene): This is a synthetic, non-steroidal compound used in scientific research.[1][2] Its primary known biological activity is as a selective estrogen receptor (ER) ligand. Specifically, it acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor.[3][4] Its IUPAC name is (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol.[1][2] Research has focused on its potential neuroprotective effects against glutamate-induced cell death.[5]

-

Δ⁹-THC (Delta-9-tetrahydrocannabinol): This is a naturally occurring phytocannabinoid found in the Cannabis sativa plant.[6][7] It is the principal psychoactive component responsible for the "high" associated with cannabis use.[8][9] Δ⁹-THC exerts its effects primarily by acting as a partial agonist at cannabinoid receptors CB1 and CB2.[6][9] There is extensive literature on the toxicity of Δ⁹-THC, covering acute and chronic effects, genotoxicity, and safety pharmacology.[6][10][11]

Due to these fundamental differences in chemical structure and mechanism of action, the toxicological data for Δ⁹-THC cannot be extrapolated to predict the safety profile of this compound.

Current State of Knowledge for this compound

The available scientific literature on this compound is focused on its synthesis and its role as a tool for studying estrogen receptor biology.[1] Studies have characterized its binding affinities for ERα and ERβ and explored its potential therapeutic applications, such as neuroprotection.[3][5]

However, a thorough search of toxicological databases and scientific publications did not yield any studies pertaining to:

-

Acute, sub-chronic, or chronic toxicity

-

Genotoxicity or mutagenicity

-

Safety pharmacology assessments

-

Determination of LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in the toxicological profile of this compound, it is crucial to recognize that this is an area with no available data. Any investigation into the therapeutic potential of this compound would necessitate a complete, foundational toxicity screening program, starting with in vitro assays and proceeding to in vivo studies as per standard regulatory guidelines.

Given the absence of data, it is not possible to fulfill the request for data tables, experimental protocols, and signaling pathway diagrams related to the toxicity of this compound. Further research is required to establish a basic safety profile for this compound.

References

- 1. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Neuroprotective effects of R,R-tetrahydrochrysene against glutamate-induced cell death through anti-excitotoxic and antioxidant actions involving estrogen receptor-dependent and -independent pathways [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 9. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity and carcinogenicity of delta 9-tetrahydrocannabinol in Fischer rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity study of Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Comparative Analysis of rel-(R,R)-THC and Endogenous Estrogen Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of rel-(R,R)-tetrahydrochrysene (THC), a synthetic ligand, and endogenous estrogen receptor (ER) ligands such as 17β-estradiol, estrone, and estriol. The document delves into their binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), their functional activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for key assays used in the characterization of such compounds are provided, alongside a logical workflow for their evaluation. This guide aims to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development, offering a deeper understanding of the molecular mechanisms underpinning the interactions of these ligands with estrogen receptors.

Introduction

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1] Dysregulation of estrogen signaling is implicated in various pathologies, most notably breast cancer. The discovery and characterization of novel ligands that can selectively modulate these receptors are of paramount importance for the development of new therapeutic agents.

Endogenous estrogens, such as 17β-estradiol, are the natural ligands for these receptors and generally act as agonists for both ERα and ERβ.[2][3] In contrast, synthetic ligands can exhibit a range of activities, from full agonism to full antagonism, and may display selectivity for one receptor subtype over the other. One such synthetic ligand is rel-(R,R)-tetrahydrochrysene (THC), which has been identified as a selective estrogen receptor modulator (SERM).[4][5] Specifically, it functions as an agonist at ERα and an antagonist at ERβ.[4][5] This dual activity profile makes it an interesting candidate for further investigation and a useful tool for dissecting the distinct roles of ERα and ERβ.

This guide will provide a detailed comparison of rel-(R,R)-THC with endogenous estrogen receptor ligands, focusing on their binding characteristics, functional effects, and the signaling pathways they elicit.

Quantitative Data Presentation: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. The following table summarizes the binding affinities (Ki in nM or relative binding affinity - RBA) of this compound, endogenous estrogens, and other relevant selective estrogen receptor modulators (SERMs) for ERα and ERβ.

| Compound | Type | ERα Ki (nM) | ERβ Ki (nM) | ERα RBA (%) | ERβ RBA (%) | Reference(s) |

| This compound | Synthetic SERM | 9.0 | 3.6 | 3.6 | 25 | [4][5] |

| 17β-Estradiol (E2) | Endogenous Estrogen | ~0.05 | ~0.05 | 100 | 100 | [6] |

| Estrone (E1) | Endogenous Estrogen | - | - | 4.0 | 3.5 | [3] |

| Estriol (E3) | Endogenous Estrogen | - | - | 11.3 | 17.6 | [7] |

| Tamoxifen | SERM | - | - | - | - | [8][9] |

| Raloxifene | SERM | ~2.7 | - | - | - | [6] |

| Fulvestrant (ICI 182,780) | SERD | - | - | - | - | [8][10] |

RBA values are relative to 17β-estradiol, which is set at 100%. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

Estrogen receptors mediate their effects through two primary signaling pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway.

Classical (Genomic) Estrogen Signaling

The classical pathway involves the binding of the ligand to the estrogen receptor in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus.[11][12] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[11][13] This process can be modulated by the recruitment of coactivator or corepressor proteins.[14]

Agonists, such as 17β-estradiol and the agonistic action of this compound at ERα, promote a conformational change in the receptor that facilitates the recruitment of coactivators, leading to gene transcription.[14] Conversely, antagonists induce a different conformational change that either prevents coactivator binding or promotes the recruitment of corepressors, thereby inhibiting gene expression.[14]

Non-Classical Estrogen Signaling

Non-classical signaling pathways can be either genomic or non-genomic.

-

ERE-Independent Genomic Signaling: In this pathway, the estrogen receptor does not bind directly to an ERE. Instead, it interacts with other transcription factors, such as AP-1 (Activator Protein-1) or Sp1 (Specificity Protein-1), that are bound to their respective DNA response elements.[13] This interaction modulates the transcriptional activity of these factors. The effect of a ligand (agonist or antagonist) in this context can be cell-type and promoter-specific. Some studies suggest that Δ9-THC, a related compound, can increase AP-1 DNA-binding activity.[15]

-

Non-Genomic Signaling: This rapid signaling occurs within seconds to minutes and does not directly involve gene transcription.[16] It is initiated by a subpopulation of estrogen receptors located at the plasma membrane or in the cytoplasm.[16] Ligand binding to these receptors can activate various kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[7][17] These pathways can, in turn, phosphorylate and activate other proteins, including nuclear estrogen receptors, leading to a crosstalk between the non-genomic and genomic pathways.[18] Studies have shown that THC can induce the activation of the MAPK/ERK pathway.[19]

Experimental Protocols

The characterization of a novel estrogen receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the receptor.

Materials:

-

Recombinant human ERα and ERβ protein

-

[3H]17β-estradiol

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

-

In assay tubes, combine the assay buffer, a fixed concentration of [3H]17β-estradiol, and either the test compound, unlabeled 17β-estradiol, or vehicle control.

-

Add the recombinant ERα or ERβ protein to each tube and incubate to allow binding to reach equilibrium.

-

To separate bound from unbound radioligand, add hydroxyapatite slurry to each tube and incubate.

-

Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complexes.

-

Wash the pellets with assay buffer to remove any remaining unbound radioligand.

-

Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of [3H]17β-estradiol binding against the log concentration of the competitor.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation.

Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its ability to induce or inhibit ER-mediated gene transcription.

Materials:

-

A suitable cell line that expresses ERα and/or ERβ (e.g., T47D, MCF-7).[20][21]

-

A reporter plasmid containing an ERE linked to a luciferase gene.

-

A transfection reagent.

-

Test compound (this compound).

-

17β-estradiol (agonist control).

-

A pure antagonist like Fulvestrant (ICI 182,780) (antagonist control).[8]

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the ERE-luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of the test compound alone (to test for agonist activity) or in the presence of a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Include appropriate controls: vehicle, 17β-estradiol alone, and 17β-estradiol plus a known antagonist.

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the log concentration of the test compound.

-

For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the 17β-estradiol-induced response).

Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of an estrogen-responsive cell line.

Materials:

-

Estrogen-responsive cell line (e.g., MCF-7, T47D).[14]

-

Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum).

-

Test compound (this compound).

-

17β-estradiol (positive control).

-

A pure antagonist like Fulvestrant (ICI 182,780) (negative control for proliferation).[14]

-

Cell viability/proliferation reagent (e.g., MTT, WST-1, or a fluorescent dye).

-

Microplate reader.

Procedure:

-

Culture the cells in hormone-depleted medium for several days to ensure they are in a quiescent state.

-

Seed the cells in a multi-well plate in the hormone-depleted medium.

-

Treat the cells with various concentrations of the test compound, 17β-estradiol, or controls.

-

To test for anti-estrogenic activity, co-treat cells with the test compound and a fixed concentration of 17β-estradiol.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 6 days).

-

At the end of the incubation period, add the cell viability/proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound.

-

Determine the proliferative effect (PE) and relative proliferative effect (RPE) for agonists, and the inhibitory effect for antagonists.

Experimental Workflow

The characterization of a novel SERM typically follows a logical progression from initial binding studies to functional assays and finally to more complex cellular and in vivo models.

Conclusion

This compound presents a distinct pharmacological profile as an ERα agonist and ERβ antagonist. This dual activity, coupled with its unique chemical structure, makes it a valuable tool for investigating the differential roles of ERα and ERβ in various physiological and pathological contexts. The in-depth understanding of its binding affinity, functional activity, and signaling mechanisms, as outlined in this guide, is crucial for its potential development as a therapeutic agent. The provided experimental protocols and workflow offer a robust framework for the comprehensive characterization of this compound and other novel selective estrogen receptor modulators. Further research into the specific downstream signaling events and the in vivo effects of this compound will be essential to fully elucidate its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. graphviz.org [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Raloxifene - Wikipedia [en.wikipedia.org]

- 7. ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. clinicallab.com [clinicallab.com]

- 12. Impact of Apparent Antagonism of Estrogen Receptor β by Fulvestrant on Anticancer Activity of 2-Methoxyestradiol | Anticancer Research [ar.iiarjournals.org]

- 13. medium.com [medium.com]

- 14. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. forum.graphviz.org [forum.graphviz.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New options for breast cancer drug development found in estrogen receptors | CWRU Newsroom | Case Western Reserve University [case.edu]

- 19. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Characterization of Clinical Rel Mutations and Consequences for Resistance Expression and Fitness in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-Tetrahydrochrysene, a synthetic compound commonly referred to as (R,R)-THC in scientific literature. It is crucial to distinguish this research chemical from Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. While both share the "THC" acronym, they are structurally and functionally distinct molecules. This guide will focus exclusively on (R,R)-Tetrahydrochrysene.

Chemical Identity

| Parameter | Value |

| IUPAC Name | (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol[1][2][3] |

| Alternate Names | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol; (R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol[4] |

| CAS Number | 138090-06-9[1][2][4] |

| Molecular Formula | C₂₂H₂₄O₂[1][4] |

| Molecular Weight | 320.42 g/mol (some sources cite 320.43 g/mol )[1][4] |

Physicochemical Properties

| Property | Value |

| Purity | ≥98%[4] |

| Appearance | Not specified in the provided results. |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |

| Storage | Store at -20°C. |

Biological Activity and Mechanism of Action

(R,R)-THC is a non-steroidal, selective estrogen receptor (ER) ligand. It exhibits a unique pharmacological profile, acting as a selective agonist at Estrogen Receptor Alpha (ERα) and a silent, passive antagonist at Estrogen Receptor Beta (ERβ).[2][4] This dual activity makes it a valuable tool for dissecting the distinct physiological roles of the two estrogen receptor subtypes.

Receptor Binding Affinity

The binding affinity of (R,R)-THC for the estrogen receptors has been quantified, demonstrating a higher affinity for ERβ.

| Receptor Subtype | Binding Affinity (Ki) |

| ERα | 9.0 nM |

| ERβ | 3.6 nM |

This represents a roughly 2.5-fold higher affinity for ERβ over ERα. Some sources also state a 10-fold higher affinity for ERβ relative to ERα.[2][3]

Signaling Pathways

The differential activity of (R,R)-THC at the two estrogen receptor subtypes leads to distinct downstream signaling events. As an agonist at ERα, it promotes the recruitment of coactivators to the receptor complex, initiating the transcription of target genes. Conversely, as an antagonist at ERβ, it prevents the recruitment of coactivators, thereby inhibiting gene transcription.

Caption: Differential signaling of (R,R)-THC at ERα and ERβ.

Experimental Protocols

Detailed experimental protocols for characterizing the activity of (R,R)-THC would typically involve in vitro binding assays and cell-based reporter gene assays. While specific, detailed protocols are not available in the provided search results, a general workflow can be outlined.

Radioligand Binding Assay (General Workflow)

This assay is used to determine the binding affinity (Ki) of (R,R)-THC for ERα and ERβ.

Caption: Workflow for determining receptor binding affinity.

Reporter Gene Assay (General Workflow)

This cell-based assay is used to determine the functional activity (agonist or antagonist) of (R,R)-THC at each receptor subtype.

Caption: Workflow for assessing functional receptor activity.

Applications in Research

The unique pharmacological profile of (R,R)-THC makes it a valuable research tool for:

-

Investigating the distinct physiological and pathological roles of ERα and ERβ.

-

Elucidating the molecular mechanisms of estrogen receptor signaling.

-

Studying conditions where differential ER modulation is a therapeutic strategy, such as in certain cancers and neurodegenerative diseases. [1]

-

Serving as a lead compound for the development of novel selective estrogen receptor modulators (SERMs).

(R,R)-THC has been shown to have neuroprotective effects against glutamate-induced cell death in primary rat cortical cells and mouse hypothalamic cells.[1] It also inhibits the transcriptional activity of DHEA and its metabolites in cells transfected with ERβ.[1]

Conclusion

(R,R)-Tetrahydrochrysene is a potent and selective estrogen receptor ligand with a well-defined IUPAC name and CAS number. Its opposing activities at ERα (agonist) and ERβ (antagonist) provide a powerful means to study the intricacies of estrogen signaling. The data and generalized experimental workflows presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound. As with any research chemical, it is intended for laboratory use only and not for diagnostic or therapeutic purposes.[4]

References

Methodological & Application

Application Notes and Protocols for the Use of rel-(R,R)-THC in ERβ Antagonist Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor β (ERβ) is a critical regulator of gene expression and is implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and inflammatory conditions. Unlike Estrogen Receptor α (ERα), which is often associated with cell proliferation, ERβ activation can have anti-proliferative and pro-apoptotic effects, making it an attractive therapeutic target. The selective antagonism of ERβ is a key area of research for understanding its specific roles and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of rel-(R,R)-THC , a potent and selective antagonist of ERβ. This compound is the relative configuration of (R,R)-Tetrahydrochrysene, a synthetic compound that functions as a direct competitive antagonist of ERβ, while also exhibiting agonist activity at ERα.[1][2] This dual activity necessitates careful experimental design to isolate and study its ERβ-specific effects.

These protocols are intended to guide researchers in accurately characterizing the antagonistic properties of this compound and similar compounds on ERβ signaling.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for (R,R)-THC, the active enantiomer of this compound.

Table 1: Binding Affinity of (R,R)-THC for Estrogen Receptors

| Receptor | Ki (nM) | Relative Binding Affinity (%) | Reference |

| ERα | 9.0 | 3.6 | [1] |

| ERβ | 3.6 | 25 | [1] |

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of (R,R)-THC at Estrogen Receptors

| Receptor | Activity | Cell Line | Assay | EC50 / IC50 | Reference |

| ERα | Agonist | HepG2 | CYP3A4 Transactivation | 8.6 µM (EC50) | [1] |

| ERβ | Antagonist | Not Specified | Coactivator Recruitment | Not Specified | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

ERβ Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to ERβ by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human ERβ protein

-

[3H]-17β-Estradiol (radioligand)

-

This compound

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-